1,3-Dimethyl 2-[3-cyano-5-(trifluoromethyl)pyridin-2-yl]propanedioate 1,3-Dimethyl 2-[3-cyano-5-(trifluoromethyl)pyridin-2-yl]propanedioate
Brand Name: Vulcanchem
CAS No.: 2055119-00-9
VCID: VC4090882
InChI: InChI=1S/C12H9F3N2O4/c1-20-10(18)8(11(19)21-2)9-6(4-16)3-7(5-17-9)12(13,14)15/h3,5,8H,1-2H3
SMILES: COC(=O)C(C1=C(C=C(C=N1)C(F)(F)F)C#N)C(=O)OC
Molecular Formula: C12H9F3N2O4
Molecular Weight: 302.21

1,3-Dimethyl 2-[3-cyano-5-(trifluoromethyl)pyridin-2-yl]propanedioate

CAS No.: 2055119-00-9

Cat. No.: VC4090882

Molecular Formula: C12H9F3N2O4

Molecular Weight: 302.21

* For research use only. Not for human or veterinary use.

1,3-Dimethyl 2-[3-cyano-5-(trifluoromethyl)pyridin-2-yl]propanedioate - 2055119-00-9

Specification

CAS No. 2055119-00-9
Molecular Formula C12H9F3N2O4
Molecular Weight 302.21
IUPAC Name dimethyl 2-[3-cyano-5-(trifluoromethyl)pyridin-2-yl]propanedioate
Standard InChI InChI=1S/C12H9F3N2O4/c1-20-10(18)8(11(19)21-2)9-6(4-16)3-7(5-17-9)12(13,14)15/h3,5,8H,1-2H3
Standard InChI Key ZJGFKRBBQGSZLY-UHFFFAOYSA-N
SMILES COC(=O)C(C1=C(C=C(C=N1)C(F)(F)F)C#N)C(=O)OC
Canonical SMILES COC(=O)C(C1=C(C=C(C=N1)C(F)(F)F)C#N)C(=O)OC

Introduction

Chemical Identity and Nomenclature

1,3-Dimethyl 2-[3-cyano-5-(trifluoromethyl)pyridin-2-yl]propanedioate (CAS: 2055119-00-9) is a methyl-substituted propanedioate ester featuring a pyridine ring modified with cyano (-CN) and trifluoromethyl (-CF₃) functional groups. Its systematic IUPAC name is dimethyl 2-[3-cyano-5-(trifluoromethyl)pyridin-2-yl]propanedioate, reflecting the esterified malonic acid backbone and substituted pyridinyl moiety .

Key Identifiers:

PropertyValue
Molecular FormulaC₁₂H₉F₃N₂O₄
Molecular Weight302.21 g/mol
SMILESCOC(=O)C(C#N)(C(=O)OC)C1=NC(=C(C=C1)C(F)(F)F)
InChIInChI=1S/C12H9F3N2O4/c1-20-10(18)8(11(19)21-2)9-6(4-16)3-7(5-17-9)12(13,14)15/h3,5,8H,1-2H3

The compound’s structural uniqueness arises from the synergistic combination of electron-withdrawing groups (cyano, trifluoromethyl) and ester functionalities, which influence its reactivity and physicochemical behavior .

Structural Characteristics and Electronic Properties

The molecule’s core consists of a propanedioate (malonate) ester framework, with methyl groups at the 1- and 3-positions and a 2-pyridinyl substituent at the central carbon. The pyridine ring is further substituted at the 3- and 5-positions with a cyano group and a trifluoromethyl group, respectively .

Substituent Effects:

  • Trifluoromethyl (-CF₃): Enhances lipophilicity and metabolic stability, a common feature in agrochemicals and pharmaceuticals .

  • Cyano (-CN): Introduces polarity and serves as a hydrogen bond acceptor, potentially aiding in target binding .

  • Ester Groups (-COOCH₃): Provide sites for hydrolysis or further derivatization, critical for prodrug design .

The electron-deficient pyridine ring and electron-withdrawing substituents create a polarizable aromatic system, favoring interactions with biological targets or catalytic surfaces .

Synthesis and Manufacturing

The synthesis of this compound is detailed in Patent WO2013090547A1, which outlines a multi-step route starting from malonic acid derivatives .

Synthetic Pathway:

  • Formation of Di-Salt Intermediate:
    A malonate di-salt (e.g., disodium malonate) reacts with a substituted pyridine halide under basic conditions.

  • Esterification:
    The di-salt is treated with methylating agents (e.g., dimethyl sulfate) to yield the dimethyl ester.

  • Chlorination (Optional):
    For derivatives requiring halogenation, phosphorus oxychloride (POCl₃) is used under reflux .

Example Reaction Conditions:

ParameterDetail
SolventAcetonitrile or THF
Temperature80–100°C (reflux)
CatalystTriethylamine
Yield~75–85% (reported in patent)

This method emphasizes scalability, with purities exceeding 95% after recrystallization .

Physicochemical Properties

Experimental and computed data reveal critical insights into the compound’s behavior:

Key Properties:

PropertyValue/Description
SolubilityModerate in polar solvents (e.g., DMSO, acetone)
LogP (Partition Coefficient)~2.1 (estimated)
StabilityHydrolytically sensitive under acidic/basic conditions
Melting PointNot reported (likely amorphous)

The trifluoromethyl group significantly increases hydrophobicity, while the cyano group enhances dipole interactions, influencing solubility and diffusion kinetics .

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